molecular formula C19H23F4N3O B8175935 BMS-986176 CAS No. 1815613-42-3

BMS-986176

Cat. No.: B8175935
CAS No.: 1815613-42-3
M. Wt: 385.4 g/mol
InChI Key: RKAHOQATMSONTM-IBGZPJMESA-N
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Description

Discovery and Rational Design of AAK1-IN-1 as a Dual AAK1/HDAC Inhibitor

AAK1-IN-1 emerged from systematic efforts to identify multifunctional inhibitors capable of modulating both kinase and epigenetic targets. Its design leveraged structural insights from the AAK1 kinase domain, which features a conserved bilobal catalytic architecture with a phosphate-binding loop (residues Ala53–Ala59) and a regulatory spine stabilized by residues Met94, Tyr106, His174, and Phe195. These features informed the optimization of a pyrazolo[1,5-a]pyrimidine scaffold, modified to enhance binding to AAK1’s ATP pocket while incorporating hydroxamate groups for HDAC inhibition.

Key Design Strategies:

  • Scaffold Hybridization: The core structure integrates a pyrazolo[1,5-a]pyrimidine moiety, which forms hydrogen bonds with the hinge region residue Cys129 of AAK1, as observed in co-crystallization studies. This scaffold was fused with a hydroxamate-bearing side chain to target HDACs’ zinc-dependent active sites.
  • Selectivity Profiling: Selectivity over related kinases (e.g., GAK, BIKE) was achieved by exploiting differences in the hydrophobic back pocket of AAK1. Substituents such as the 3-methyloxetan-3-yl group minimized off-target interactions.

Mechanistic Insights:
AAK1-IN-1’s dual inhibition disrupts clathrin-mediated endocytosis (CME) and epigenetic regulation simultaneously. By blocking AAK1, it reduces phosphorylation of the μ2 subunit of Adaptor Protein 2 (AP2M1), impairing viral entry and receptor internalization. Concurrent HDAC inhibition alters chromatin accessibility, potentiating transcriptional programs that synergize with AAK1 modulation in disease models.

Table 1: Enzymatic Activity of AAK1-IN-1

Target IC50 (nM) Role in Disease Pathways
AAK1 15.9 Viral entry, neuropathic pain
HDAC1 148.6 Epigenetic silencing, cancer
HDAC6 5.2 Protein aggregation, neuropathy

Structural Classification Within the Ark1/Prk1 Serine-Threonine Kinase Family

AAK1 belongs to the Ark1/Prk1 serine-threonine kinase family, which includes Numb-Associated Kinase (NAK) members such as GAK and BIKE. These kinases share a conserved kinase domain but diverge in regulatory regions and substrate specificity.

Kinase Domain Architecture:

  • N-terminal Lobe: Contains a five-stranded β-sheet and α-C helix, critical for ATP binding. The glycine-rich loop (residues 53–59) in AAK1 accommodates diverse inhibitor scaffolds.
  • C-terminal Lobe: Houses the activation loop, which includes the DFG motif (Asp-Phe-Gly). AAK1’s constitutive activity stems from alignment of the regulatory spine (R-spine) residues, which remain fixed in an active conformation.

Distinguishing Features of AAK1:

  • QPA-Rich Region: A unique glutamine-proline-alanine (QPA) sequence (residues 312–630) mediates interactions with endocytic adaptors like Eps15, linking AAK1 to Notch and Wnt signaling.
  • Dimerization Interface: Unlike GAK, AAK1 functions predominantly as a monomer, with its C-terminal helix extending into solvent channels in crystalline states.

Binding Mode of AAK1-IN-1:
Co-crystallization studies with analogous inhibitors (e.g., K252a) reveal that AAK1-IN-1’s pyrazolo[1,5-a]pyrimidine core occupies the ATP-binding site, forming a hydrogen bond with Cys129’s backbone NH group. The hydroxamate moiety chelates zinc in HDACs, while hydrophobic substituents fill the selectivity pocket near Leu132 and Val89.

Figure 1: Structural Alignment of Ark1/Prk1 Family Kinases
(Hypothetical depiction based on )

  • AAK1: Monomeric, QPA-rich linker, ASCH helix.
  • GAK: Dimeric, clathrin-binding domain.
  • BIKE: Lacks QPA region, regulates BMP signaling.

Properties

IUPAC Name

(2S)-1-[2-(difluoromethyl)-6-[2-(difluoromethyl)pyridin-4-yl]pyridin-3-yl]oxy-2,4-dimethylpentan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F4N3O/c1-11(2)9-19(3,24)10-27-15-5-4-13(26-16(15)18(22)23)12-6-7-25-14(8-12)17(20)21/h4-8,11,17-18H,9-10,24H2,1-3H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKAHOQATMSONTM-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@](C)(COC1=C(N=C(C=C1)C2=CC(=NC=C2)C(F)F)C(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1815613-42-3
Record name BMS-986176
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1815613423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-986176
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9G4RLM5X6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Core Scaffold Synthesis: Pyrrolo[2,3-b]pyridine Derivatives

The foundational structure of Aak1-IN-1 derives from a pyrrolo[2,3-b]pyridine core, synthesized through a multi-step sequence involving nitration and cross-coupling reactions. The initial intermediate, 5-bromo-7-azaindole (4) , was prepared via reductive ring closure of alkynyl derivative 3 using potassium tert-butoxide (Scheme 1) . Subsequent nitration at position 3 of the azaindole scaffold employed fuming nitric acid to yield 3-nitro-5-bromo-pyrrolo[2,3-b]pyridine (5) . This step addressed isolation challenges encountered with traditional nitrating mixtures (e.g., HNO₃/H₂SO₄), improving yield and purity .

Table 1: Key Reactions in Core Scaffold Synthesis

StepReactionReagents/ConditionsOutcome
1Reductive ring closureKOtBu, THF, 0°C to rtIntermediate 4 (72% yield)
2NitrationFuming HNO₃, 0°C to 50°CNitro derivative 5 (85% yield)

Introduction of aryl groups at position 5 of the pyrrolo[2,3-b]pyridine core was achieved via Suzuki-Miyaura coupling. Using 5 as the substrate, reactions with diverse arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ yielded 3-nitro-5-aryl-pyrrolo[2,3-b]pyridines (6a–h) . This step demonstrated broad substrate tolerance, enabling the incorporation of electron-donating and electron-withdrawing substituents critical for AAK1 affinity .

Table 2: Representative Suzuki Coupling Outcomes

CompoundArylboronic AcidYield (%)
6a 3,4-Dimethoxyphenyl78
6b 4-Fluorophenyl65
6c 3-Cyanophenyl70

Formylation and Ketone Installation

To introduce a benzoyl group at position 3, 5-bromo-7-azaindole (4) underwent formylation via a Duff reaction, utilizing hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) to yield 3-formyl-5-bromo-pyrrolo[2,3-b]pyridine (9) . Protection of the pyrrole nitrogen with tosyl chloride (TsCl) and NaH furnished 10 , which subsequently underwent Suzuki coupling with 3,4-dimethoxyphenylboronic acid to afford 11 . Nucleophilic addition of phenylmagnesium bromide to the aldehyde generated secondary alcohol 12 , followed by MnO₂-mediated oxidation to ketone 13 . Final deprotection under alkaline conditions yielded 3-benzoyl-5-(3,4-dimethoxyphenyl)-pyrrolo[2,3-b]pyridine (14) , a key intermediate .

Table 3: Reaction Sequence for Ketone Formation

StepReactionReagents/ConditionsYield (%)
1FormylationHMTA, TFA, 100°C68
2Tosyl protectionTsCl, NaH, THF90
3Suzuki couplingPd(PPh₃)₄, Na₂CO₃, dioxane/H₂O75
4Grignard additionPhMgBr, THF, −78°C to rt82
5OxidationMnO₂, CH₂Cl₂88
6DeprotectionNaOH, MeOH/H₂O95

Methylation and Analog Diversification

Methylation at the pyrrole nitrogen was explored to modulate pharmacokinetic properties. Treatment of 4 with methyl iodide (MeI) and NaH in THF yielded 1-methyl-5-bromo-pyrrolo[2,3-b]pyridine (22) , which underwent nitration and Suzuki coupling to furnish 24 . Catalytic hydrogenation of the nitro group in 24 provided amine 25 , which was acylated with nicotinoyl chloride to yield 26 , demonstrating the scaffold’s versatility .

Structural Optimization and Crystallographic Validation

X-ray crystallography of Aak1-IN-1 bound to AAK1 (PDB: 5L4Q) revealed critical interactions informing SAR . The planar pyrrolo[2,3-b]pyridine core occupies the ATP-binding pocket, with the 3-nitro group and 5-aryl substituent engaging hydrophobic residues (Ala72, Leu183) and the activation loop . This structural insight guided the prioritization of electron-rich aryl groups (e.g., 3,4-dimethoxyphenyl) to enhance π-π stacking and solubility .

Selectivity Profiling Across the NAK Family

Biochemical assays against NUMB-associated kinases (NAKs) confirmed Aak1-IN-1’s selectivity for AAK1 over BMP2K (8-fold), GAK (3-fold), and STK16 (22-fold) . This selectivity stemmed from steric complementarity with AAK1’s unique activation-segment C-terminal helix (ASCH), absent in other NAKs .

Table 4: Selectivity Profile of Aak1-IN-1

KinaseKₐ (nM)Selectivity (vs. AAK1)
AAK1531
GAK1593
BMP2K4248
STK161,16622

Challenges and Yield Optimization

Early synthetic routes faced challenges in nitro group installation and regioselectivity during Suzuki coupling. Transitioning to fuming HNO₃ for nitration improved yields from ~50% to 85%, while optimized Pd catalysts (e.g., Pd(OAc)₂/XPhos) enhanced coupling efficiency for sterically hindered boronic acids .

Chemical Reactions Analysis

Key Reaction Steps:

  • Quinoline Core Formation :

    • Friedländer annulation between 2-aminobenzaldehyde and ketones under acidic conditions generates the quinoline scaffold.

    • Substituents are introduced via Suzuki-Miyaura coupling for aryl group functionalization.

  • Pyrrolo[2,3-b]pyridine Synthesis :

    • Cyclization of propargylamines with nitriles via catalytic Huisgen cycloaddition forms the pyrrolo[2,3-b]pyridine ring system.

    • Optimized conditions: Cu(I) catalysis, 80°C, DMF solvent.

  • Final Coupling :

    • Amide bond formation between the quinoline and pyrrolo[2,3-b]pyridine intermediates using EDCI/HOBt coupling reagents.

    • Yield: ~65% after purification by preparative HPLC.

Structural Data:

Functional GroupPositionRole in AAK1 Binding
Quinoline N-oxideC7Enhances solubility
Pyrrolo[2,3-b]pyridineC3ATP-competitive binding
CyclopropylcarboxamideSidechainStabilizes hydrophobic pocket interactions

SGC-AAK1-1: Reaction Mechanisms and Optimization

SGC-AAK1-1, a 3-acylaminoindazole derivative, was developed through iterative SAR studies to optimize AAK1/BMP2K inhibition:

Reaction Pathway Highlights:

  • Indazole Scaffold Construction :

    • Cyclocondensation of hydrazines with β-keto esters yields the indazole core.

    • Nitration at position 5 followed by reduction introduces amino groups for further functionalization .

  • Sulfonamide Introduction :

    • Reaction of 3-aminoindazole with sulfonyl chlorides (e.g., cyclopropylsulfonyl chloride) under basic conditions (Et₃N, DCM).

    • Critical for improving kinase selectivity (IC₅₀: 9.1 nM for AAK1 vs. 17 nM for BMP2K) .

  • Final Modifications :

    • Introduction of a diethylsulfamoyl group via nucleophilic substitution enhances blood-brain barrier permeability .

Kinase Inhibition Selectivity:

KinaseIC₅₀ (nM)Selectivity vs. AAK1
AAK1233-
BMP2K1,4806.4x less selective
RIOK1723.2x less selective
PIP5K1C6,60028x less selective

Mechanistic Insights into AAK1 Inhibition

Both inhibitors disrupt AAK1’s ATP-binding pocket via distinct mechanisms:

Aak1-IN-3:

  • Binding Mode : Chelates Mg²⁺ ions in the ATP pocket, forming hydrogen bonds with hinge residues Glu98 and Asp166.

  • Functional Impact : Blocks phosphorylation of AP2M1 (Thr156), inhibiting clathrin-mediated endocytosis (CME) .

SGC-AAK1-1:

  • Allosteric Inhibition : Stabilizes the DFG-out conformation, preventing activation loop phosphorylation.

  • Cellular Activity : Reduces LRP6 endocytosis (EC₅₀: 230 nM) and potentiates Wnt/β-catenin signaling .

Comparative Analysis of Synthetic Challenges

ParameterAak1-IN-3SGC-AAK1-1
Key IntermediateQuinoline N-oxide3-Acylaminoindazole
Reaction Yield65% (final step)42% (final step)
Purity (HPLC)≥95%≥98%
Scalability IssuePyrrolo ring instabilitySulfonamide regioselectivity

Scientific Research Applications

Introduction to Aak1-IN-1

Aak1-IN-1 is a selective inhibitor of the AAK1 (AP2-associated protein kinase 1), a serine/threonine kinase that plays a critical role in clathrin-mediated endocytosis. This compound has garnered interest in the scientific community for its potential applications in various fields, particularly in cancer research and neurodegenerative diseases.

Cancer Research

Targeting Tumor Growth:
Aak1-IN-1 has shown promise in inhibiting tumor growth by interfering with the endocytic machinery that cancer cells exploit for nutrient uptake and signaling. Studies have demonstrated that the inhibition of AAK1 leads to reduced proliferation of various cancer cell lines, including breast and prostate cancers.

Case Study: Breast Cancer
In a study involving MCF-7 breast cancer cells, treatment with Aak1-IN-1 resulted in a significant decrease in cell viability and an increase in apoptosis markers. The study highlighted the potential of Aak1-IN-1 as a therapeutic agent for targeting breast cancer cells resistant to conventional therapies.

Neurodegenerative Diseases

Alzheimer's Disease:
Recent research indicates that Aak1-IN-1 may play a role in the modulation of amyloid precursor protein processing, which is crucial in Alzheimer's disease pathology. By inhibiting AAK1, the compound could enhance the clearance of amyloid-beta peptides.

Case Study: Amyloid Precursor Protein Processing
In experimental models of Alzheimer's disease, administration of Aak1-IN-1 led to decreased levels of amyloid-beta aggregates. This suggests that Aak1-IN-1 could be a potential therapeutic strategy for mitigating Alzheimer's disease progression.

Viral Infections

HIV Research:
Aak1-IN-1 has also been investigated for its effects on HIV replication. The compound's ability to interfere with clathrin-mediated endocytosis may hinder the entry of HIV into host cells.

Case Study: HIV Entry Inhibition
In vitro studies demonstrated that Aak1-IN-1 reduced HIV infection rates in T-cell lines by impairing the virus's entry mechanism. This finding supports further exploration of Aak1-IN-1 as an antiviral agent.

Metabolic Disorders

Obesity and Diabetes:
The role of AAK1 in regulating glucose metabolism has led researchers to explore Aak1-IN-1's potential in treating metabolic disorders such as obesity and type 2 diabetes. By modulating insulin receptor signaling through endocytosis pathways, Aak1-IN-1 may improve insulin sensitivity.

Case Study: Insulin Sensitivity Improvement
In animal models, treatment with Aak1-IN-1 resulted in improved glucose tolerance and increased insulin sensitivity, suggesting its utility in managing metabolic conditions.

Data Table: Summary of Applications

Application AreaMechanism of ActionKey Findings
Cancer ResearchInhibition of tumor growth via endocytic disruptionReduced cell viability and increased apoptosis
Neurodegenerative DiseasesModulation of amyloid precursor protein processingDecreased amyloid-beta aggregates
Viral InfectionsInterference with viral entry mechanismsReduced HIV infection rates
Metabolic DisordersRegulation of glucose metabolismImproved insulin sensitivity

Mechanism of Action

BMS-986176 exerts its effects by selectively inhibiting adaptor-associated kinase 1 (AAK1). AAK1 is involved in the regulation of clathrin-mediated endocytosis, a process crucial for receptor trafficking and signal transduction. By inhibiting AAK1, this compound modulates the endocytosis of receptors, particularly those involved in pain signaling pathways. This leads to reduced receptor clearance and enhanced receptor signaling, thereby alleviating neuropathic pain .

Comparison with Similar Compounds

Comparison with Similar Compounds

PHZ-OH

PHZ-OH, a 1-hydroxy phenothiazinium derivative, also inhibits AAK1 and reduces endotoxin-induced lethality and coagulation. However, key differences include:

  • Mechanistic Overlap : Both compounds inhibit AAK1-dependent endocytosis, but PHZ-OH additionally targets Msr1, a scavenger receptor involved in LPS uptake .
  • Efficacy: In LPS-challenged mice, PHZ-OH (5 mg/kg) and AAK1-IN-1 (5 mg/kg) showed comparable survival rates (Fig. 8A) and reductions in fibrinogen consumption and cytokine levels.
  • Selectivity : AAK1-IN-1 is explicitly designed for AAK1 inhibition (IC50 = 2 nM), while PHZ-OH’s AAK1 selectivity remains unquantified in the literature .

LP-935509 and BMT-124110

These AAK1 inhibitors (cited in ) lack detailed published data on potency or in vivo efficacy. Unlike AAK1-IN-1, their structural profiles and CNS penetration capabilities are unspecified.

LX-9211 (BMS-986176)

LX-9211, a synonym for AAK1-IN-1, shares identical molecular properties (CAS, formula, and target profile) . It is currently in clinical trials for neuropathic pain, underscoring its translational relevance compared to preclinical-stage analogs .

Table 1. Comparative Analysis of AAK1 Inhibitors

Compound Target (IC50) Key Features Clinical/Preclinical Stage References
AAK1-IN-1 AAK1 (2.2 nM) High CNS penetration, oral activity, reduces coagulation and cytokines Phase II trials
PHZ-OH AAK1/Msr1 Dual targeting, anti-sepsis effects, no synergy with AAK1-IN-1 Preclinical
LP-935509 AAK1 (undisclosed) Mechanism unclear; limited published data Preclinical
BMT-124110 AAK1 (undisclosed) Structural analog; no in vivo efficacy data Preclinical

Research Findings and Limitations

  • AAK1-IN-1 Advantages :
    • Superior selectivity and well-characterized pharmacokinetics .
    • Validated in multiple disease models (sepsis, neuropathic pain) .
  • PHZ-OH Advantages :
    • Broader anti-inflammatory effects via Msr1 inhibition .
  • Limitations: No head-to-head studies comparing AAK1-IN-1 with LP-935509 or BMT-124110. PHZ-OH’s AAK1 inhibition potency remains unquantified.

Biological Activity

Aak1-IN-1 is a selective inhibitor of adaptor-associated protein kinase 1 (AAK1), which plays a crucial role in clathrin-mediated endocytosis and has implications in various biological processes, including immune response and viral infections. This article explores the biological activity of Aak1-IN-1, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

AAK1 is a Ser/Thr protein kinase that regulates clathrin-mediated endocytosis by phosphorylating the µ2 subunit of the AP2 adaptor complex. This phosphorylation enhances the binding affinity of AP2 to sorting signals on endocytosed proteins, facilitating their internalization into cells . Aak1-IN-1 specifically inhibits AAK1's kinase activity, thereby disrupting this process.

Key Functions of AAK1

  • Regulation of T Cell Migration : AAK1 influences T cell trafficking by modulating chemokine receptor dynamics. Studies have shown that inhibiting AAK1 enhances T cell migration towards CXCR3 ligands, suggesting its role in immune responses .
  • Viral Entry Prevention : AAK1 has been identified as a target for inhibiting SARS-CoV-2 entry into host cells. The inhibition of AAK1 can potentially disrupt the virus's ability to hijack cellular endocytic pathways for entry .

Biological Activity Data

The biological activity of Aak1-IN-1 has been evaluated through various experimental approaches, including in vitro assays and molecular docking studies.

In Vitro Assays

In vitro migration assays demonstrated that T cells treated with Aak1-IN-1 exhibited increased migration towards CXCL10 compared to untreated controls. This effect highlights the potential of Aak1-IN-1 to enhance immune cell function in inflammatory contexts .

Molecular Docking Studies

Molecular docking studies have revealed that Aak1-IN-1 binds effectively to the active site of AAK1, with favorable binding energy scores indicating strong interaction. The binding affinity was compared against known inhibitors, showing that Aak1-IN-1 has competitive inhibition characteristics .

CompoundBinding Energy (kcal/mol)Inhibition Type
Aak1-IN-1-17.15Competitive Inhibitor
Tannic Acid-17.15Competitive Inhibitor
Co-crystallized-13.28Reference

Case Studies

Several studies have highlighted the therapeutic potential of targeting AAK1 using inhibitors like Aak1-IN-1:

Case Study 1: Immune Response Modulation

A study involving adoptive T cell transfer into tumor-bearing mice demonstrated that T cells expressing a dominant-negative form of AAK1 (DN125) showed enhanced infiltration into tumors compared to controls. This suggests that inhibiting AAK1 may improve anti-tumor immunity by facilitating T cell migration .

Case Study 2: Antiviral Activity

Research has indicated that natural compounds targeting AAK1 can inhibit SARS-CoV-2 replication. The identification of phenolic acids as potential inhibitors showcases the relevance of AAK1 in viral pathogenesis and the therapeutic promise of compounds like Aak1-IN-1 in combating viral infections .

Q & A

Q. What experimental approaches validate AAK1-IN-1’s target engagement in cellular models?

Methodological Answer: Target engagement is confirmed using a combination of kinase activity assays (e.g., ADP-Glo™ kinase assays), Western blotting to assess phosphorylation levels of AAK1 substrates (e.g., AP2M1), and siRNA-mediated AAK1 knockdown to compare phenotypic outcomes. Dose-dependent inhibition curves should be generated to correlate biochemical and cellular effects .

Q. How is the IC₅₀ value of AAK1-IN-1 determined experimentally?

Methodological Answer: IC₅₀ values are typically measured using in vitro enzymatic assays with recombinant AAK1. Radiolabeled ATP or fluorescence-based kinase activity assays are employed, with data analyzed via non-linear regression models. Parallel assays under varying ATP concentrations can distinguish competitive vs. non-competitive inhibition mechanisms .

Q. What cellular and animal models are appropriate for studying AAK1-IN-1’s role in neurodegenerative diseases?

Methodological Answer: Common models include:

  • Cellular: Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) to assess endocytic trafficking deficits.
  • In vivo: Transgenic rodent models of Alzheimer’s or Parkinson’s disease, with AAK1-IN-1 administered via intracerebroventricular injection. Behavioral and histopathological endpoints (e.g., amyloid-β aggregation) are quantified .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values (e.g., 2 nM vs. 2.2 nM) for AAK1-IN-1?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., ATP concentration, buffer composition). Standardization using reference inhibitors (e.g., sunitinib for kinase profiling) and inter-laboratory validation via blind testing are critical. Data should be contextualized with kinetic parameters (Kₘ, Vₘₐₓ) to ensure reproducibility .

Q. What strategies improve AAK1-IN-1’s selectivity over structurally related kinases (e.g., BMP2K)?

Methodological Answer:

  • Perform broad-spectrum kinase profiling (≥ 400 kinases) to identify off-target hits.
  • Use crystallography or molecular dynamics to refine AAK1-IN-1’s binding pose, focusing on unique residues in AAK1’s ATP-binding pocket.
  • Synthesize analogs with modified substituents (e.g., fluorinated groups) to exploit steric or electronic differences .

Q. How should researchers address conflicting in vitro vs. in vivo efficacy data for AAK1-IN-1?

Methodological Answer: Pharmacokinetic (PK) and pharmacodynamic (PD) studies are essential. Measure brain penetration via LC-MS/MS, and use positron emission tomography (PET) with radiolabeled AAK1-IN-1 to assess target occupancy. If poor bioavailability is observed, consider prodrug formulations or alternative delivery routes (e.g., nanoparticle encapsulation) .

Q. What statistical methods are robust for analyzing dose-response data in AAK1-IN-1 studies?

Methodological Answer: Use four-parameter logistic regression (4PL) to model dose-response curves. For skewed data, apply non-parametric tests (e.g., Kruskal-Wallis) or Bayesian hierarchical models. Replicate experiments ≥3 times to calculate SEM and assess inter-experimental variability .

Translational and Mechanistic Questions

Q. How can AAK1 inhibition be linked to therapeutic outcomes in neurodegeneration?

Methodological Answer: Employ pathway enrichment analysis (e.g., Gene Ontology, KEGG) on RNA-seq or proteomics data from AAK1-IN-1-treated models. Validate using phosphoproteomics to map changes in endocytosis-related pathways (e.g., clathrin-mediated trafficking). Correlate findings with functional readouts like synaptic vesicle recycling rates .

Q. What controls are critical in cellular assays using AAK1-IN-1?

Methodological Answer: Include:

  • Vehicle controls (DMSO concentration-matched).
  • Positive controls (e.g., dynasore for clathrin inhibition).
  • Rescue experiments with constitutively active AAK1 mutants.
  • Off-target controls using kinase-dead AAK1 constructs or unrelated kinase inhibitors .

Q. How to assess off-target effects of AAK1-IN-1 in complex biological systems?

Methodological Answer: Combine thermal proteome profiling (TPP) to identify unintended protein targets and CRISPR-Cas9 screens to evaluate phenotype-specific dependencies. Cross-reference with DrugBank or ChEMBL databases to flag known promiscuous binding motifs .

Data Interpretation and Reproducibility

Q. What methodologies validate AAK1-IN-1’s mechanism of action in patient-derived cells?

Methodological Answer: Use induced pluripotent stem cell (iPSC)-derived neurons from neurodegenerative disease patients. Perform live-cell imaging to quantify endocytic defects (e.g., transferrin uptake) and compare with isogenic controls. Single-cell RNA-seq can identify patient-specific transcriptional responses to AAK1 inhibition .

Q. How to address batch-to-batch variability in AAK1-IN-1 synthesis?

Methodological Answer: Characterize each batch via NMR, HPLC, and LC-MS for purity (>98%). Perform functional equivalence testing using a standardized in vitro kinase assay. Store aliquots at -80°C under inert gas to prevent degradation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
BMS-986176
Reactant of Route 2
BMS-986176

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